molecular formula C10H20N2O B7514567 N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide

N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide

Cat. No. B7514567
M. Wt: 184.28 g/mol
InChI Key: HOBYEBJOSXGTHC-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide, also known as DMMA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMMA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide is not well understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide has also been shown to interact with voltage-gated ion channels, which play a critical role in the transmission of nerve impulses.
Biochemical and Physiological Effects
N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide has been shown to exhibit anticonvulsant, analgesic, and sedative properties. N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide has also been shown to modulate the activity of various neurotransmitters, including GABA and glutamate, which are involved in the regulation of mood, anxiety, and pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide for lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide is its relatively low potency, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide. One area of interest is the development of new drugs based on N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide for the treatment of neurological disorders, such as epilepsy and chronic pain. Another area of interest is the use of N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new methods for the synthesis of complex molecules. Finally, N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide could be used as a building block for the synthesis of new materials, such as polymers and nanoparticles, with potential applications in drug delivery and materials science.
Conclusion
In conclusion, N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide has been studied for its potential use as a drug for the treatment of neurological disorders, as well as a chiral auxiliary in asymmetric synthesis and a building block for the synthesis of new materials. Although the exact mechanism of action of N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide is not well understood, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide exhibits a range of biochemical and physiological effects, including anticonvulsant, analgesic, and sedative properties. While there are advantages and limitations to using N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide in lab experiments, there are several potential future directions for research on this compound.

Synthesis Methods

N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of N,N-dimethylacetamide with 3-methylpiperidine in the presence of a catalyst, such as sodium hydride. The reaction is typically carried out under an inert atmosphere, and the product is purified using standard techniques, such as recrystallization.

Scientific Research Applications

N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide has been shown to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of new materials.

properties

IUPAC Name

N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9-5-4-6-12(7-9)8-10(13)11(2)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBYEBJOSXGTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(3-methylpiperidin-1-yl)acetamide

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